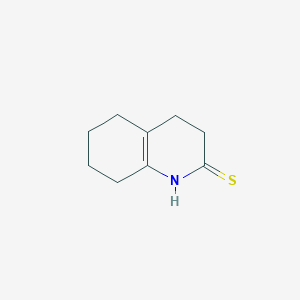
5-Bromoundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoundecane: is an organic compound with the molecular formula C₁₁H₂₃Br . It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the fifth carbon of an undecane chain. This compound is known for its use in organic synthesis, particularly in the preparation of Grignard reagents and other organometallic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Bromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromoundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) will yield 5-cyanoundecane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene.
Grignard Reagent Formation: Reacting this compound with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can be used in various carbon-carbon bond-forming reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).
Elimination Reactions: Potassium tert-butoxide (t-BuOK), ethanol.
Grignard Reagent Formation: Magnesium (Mg), anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 5-cyanoundecane, 5-hydroxyundecane.
Elimination Reactions: Undecene.
Grignard Reagent Formation: 5-undecylmagnesium bromide.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromoundecane is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is particularly useful in the formation of Grignard reagents, which are essential for carbon-carbon bond formation in organic chemistry .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .
Mecanismo De Acción
The mechanism of action of 5-bromoundecane primarily involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. In the formation of Grignard reagents, the bromine atom is replaced by a magnesium atom, forming a highly reactive organomagnesium compound that can participate in various carbon-carbon bond-forming reactions .
Comparación Con Compuestos Similares
1-Bromoundecane: Similar to 5-bromoundecane but with the bromine atom attached to the first carbon. It has similar reactivity but different regioselectivity in reactions.
5-Bromododecane: A longer chain analogue with similar reactivity but different physical properties due to the longer carbon chain.
5-Bromodecane: A shorter chain analogue with similar reactivity but different physical properties due to the shorter carbon chain.
Uniqueness: this compound is unique due to its specific position of the bromine atom on the fifth carbon, which can influence the regioselectivity and outcome of chemical reactions. This makes it a valuable compound for specific synthetic applications where the position of the bromine atom is crucial .
Propiedades
Número CAS |
5447-45-0 |
|---|---|
Fórmula molecular |
C11H23Br |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
5-bromoundecane |
InChI |
InChI=1S/C11H23Br/c1-3-5-7-8-10-11(12)9-6-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
IIUMAVGDCSJZGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


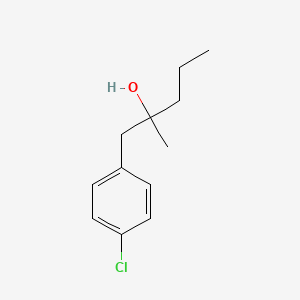
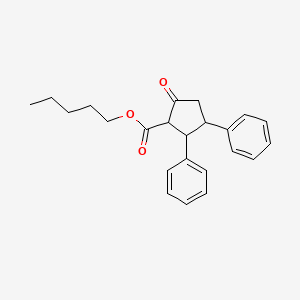
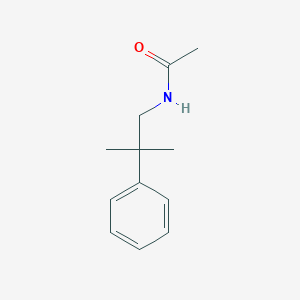
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
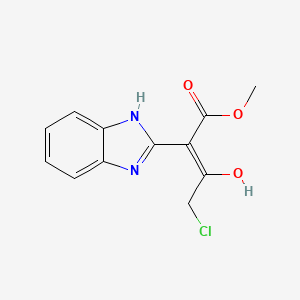


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)

![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
